molecular formula C25H25N5OS B3571520 12,12,14,14-tetramethyl-4-(naphthalen-1-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

12,12,14,14-tetramethyl-4-(naphthalen-1-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B3571520
M. Wt: 443.6 g/mol
InChI Key: CGIYSLITXZCPEY-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic system featuring a tetracyclic framework with five nitrogen atoms (pentazatetracyclo) and one sulfur atom (10-thia). Key structural elements include:

  • A naphthalen-1-yloxymethyl substituent at position 4, contributing aromaticity and lipophilicity.
  • A fused heterocyclic core with alternating sulfur and nitrogen atoms, which may influence electronic properties and binding interactions.

The molecular formula is estimated as C₂₆H₂₅N₅OS (based on the IUPAC name and analogous structures).

Properties

IUPAC Name

12,12,14,14-tetramethyl-4-(naphthalen-1-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5OS/c1-24(2)12-17-20-22-27-19(13-31-18-11-7-9-15-8-5-6-10-16(15)18)28-30(22)14-26-23(20)32-21(17)25(3,4)29-24/h5-11,14,29H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIYSLITXZCPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)COC5=CC=CC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12,14,14-tetramethyl-4-(naphthalen-1-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6Common synthetic routes may involve the use of starting materials such as naphthalene derivatives and various reagents to facilitate cyclization and functionalization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

12,12,14,14-tetramethyl-4-(naphthalen-1-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and bases (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

12,12,14,14-tetramethyl-4-(naphthalen-1-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 12,12,14,14-tetramethyl-4-(naphthalen-1-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, electronic, and functional attributes of the target compound with analogous systems:

Compound Name (Reference) Molecular Formula Key Structural Features Notable Properties/Applications
Target Compound C₂₆H₂₅N₅OS (estimated) Pentazatetracyclo core, tetramethyl groups, naphthyloxymethyl substituent, sulfur atom Hypothesized applications in medicinal chemistry due to heteroatom-rich framework.
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol C₁₅H₁₂N₄OS Tetrazatetracyclo core, phenol substituent, sulfur atom Lower lipophilicity vs. target compound; potential scaffold for kinase inhibitors.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₁₉H₁₆N₆O Hexaazatricyclo core, methoxyphenyl and phenyl groups Demonstrated crystallographic stability (mean C–C bond: 0.005 Å); explored for antimicrobial activity.
14,14-Dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one C₂₅H₂₄N₂O Diazatricyclo core, naphthyl group, ketone functionality Higher polarity due to ketone; potential intermediate for photodynamic therapy agents.

Key Findings:

Substituent Effects: The naphthyloxymethyl group increases lipophilicity (clogP ~4.2 estimated) compared to phenolic (clogP ~2.1) or methoxyphenyl (clogP ~2.8) substituents, favoring membrane permeability. Tetramethyl groups may reduce conformational flexibility, improving metabolic stability but possibly limiting binding pocket compatibility.

Electronic Properties : The sulfur atom in the thia group could modulate electron distribution, contrasting with all-nitrogen heterocycles, which are more π-deficient.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,12,14,14-tetramethyl-4-(naphthalen-1-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 2
12,12,14,14-tetramethyl-4-(naphthalen-1-yloxymethyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

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